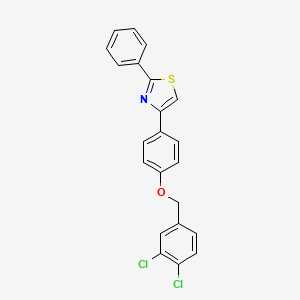

Éter 4-(2-fenil-1,3-tiazol-4-il)fenílico de 3,4-diclorobencilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated significant antimicrobial properties. Research indicates that 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether may exhibit similar effects due to its structural characteristics that allow interaction with microbial targets.

- Anticancer Properties : Thiazole derivatives are often explored for their anticancer potential. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through specific biochemical pathways .

- Acetylcholinesterase Inhibition : The compound's structural features may enable it to act as an acetylcholinesterase inhibitor, which is relevant for therapeutic strategies against neurodegenerative diseases like Alzheimer's disease .

Biological Studies

The compound has been used in various biological assays to evaluate its binding affinity to specific targets. Interaction studies often focus on its mechanism of action and potential therapeutic uses. These studies are essential for understanding how the compound may function in biological systems and its possible applications in drug development .

Industrial Applications

In industry, 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether is utilized as an intermediate in the synthesis of more complex molecules. Its unique chemical properties make it valuable in developing new materials and chemical processes .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets leading to various biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether typically involves the reaction of 3,4-dichlorobenzyl chloride with 4-(2-phenyl-1,3-thiazol-4-yl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure high-quality product .

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether can undergo various types of chemical reactions, including:

Oxidation: The ether linkage can be susceptible to oxidative cleavage under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly at the chlorine positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl ethers or thiazole derivatives.

Comparación Con Compuestos Similares

Similar Compounds

4-(2-Phenyl-1,3-thiazol-4-yl)phenol: Lacks the dichlorobenzyl group but shares the phenylthiazole core.

3,4-Dichlorobenzyl alcohol: Contains the dichlorobenzyl group but lacks the phenylthiazole moiety.

2-Phenyl-1,3-thiazole: The core structure without additional substituents.

Uniqueness

3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether is unique due to its combination of a dichlorobenzyl group and a phenylthiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Actividad Biológica

3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether (CAS Number: 301193-73-7) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether is C22H15Cl2NOS, with a molecular weight of 412.33 g/mol. The structure features a dichlorobenzyl group and a phenylthiazole moiety, which contribute to its unique biological properties .

Target Interactions

Thiazole derivatives are known for their ability to interact with various biological targets, leading to diverse pharmacological effects. The specific mechanism of action for 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether is still under investigation; however, it is believed to influence multiple biochemical pathways involved in inflammation and microbial resistance .

Biochemical Pathways

Research indicates that thiazole compounds can modulate pathways related to inflammation and microbial defense. For instance, they may inhibit key enzymes involved in inflammatory responses or disrupt microbial cell wall synthesis .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. In vitro assays have demonstrated that compounds similar to 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether exhibit significant activity against various bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 30 μg/mL |

| Pseudomonas aeruginosa | >100 μg/mL |

These results suggest that the compound may be effective in treating infections caused by resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been documented through various models. In one study using the carrageenan-induced paw edema model in rats, compounds structurally related to 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether exhibited notable reductions in edema compared to controls .

Case Studies

A notable case study involved the synthesis and evaluation of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylurea derivatives. Among these derivatives, some exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The molecular docking studies suggested interactions with p38 MAP kinase pathways, indicative of their potential as therapeutic agents .

Future Directions

Further research is warranted to elucidate the full spectrum of biological activities associated with 3,4-Dichlorobenzyl 4-(2-phenyl-1,3-thiazol-4-yl)phenyl ether. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Mechanistic studies : Investigating specific molecular targets and pathways.

- Safety profiles : Evaluating toxicity and pharmacokinetics for clinical applications.

Propiedades

IUPAC Name |

4-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15Cl2NOS/c23-19-11-6-15(12-20(19)24)13-26-18-9-7-16(8-10-18)21-14-27-22(25-21)17-4-2-1-3-5-17/h1-12,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBLKCDKVPWCKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.